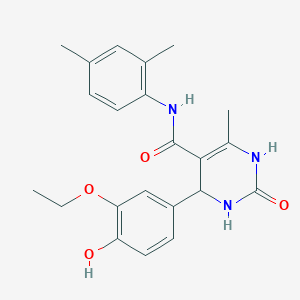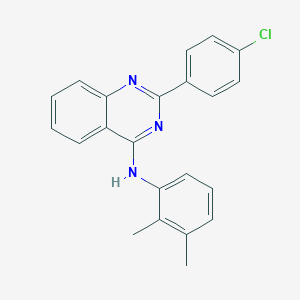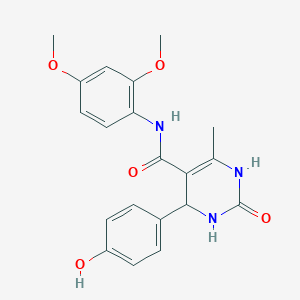
N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide exerts its effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation and differentiation. PPARδ activation by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. PPARδ activation also leads to the downregulation of genes involved in inflammation and cell proliferation, resulting in reduced risk of cardiovascular diseases and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, reduced lipid accumulation in adipose tissue and liver, reduced inflammation, improved endothelial function, increased myocardial contractility, and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide in lab experiments include its high selectivity for PPARδ, its ability to activate PPARδ without affecting other PPAR isoforms, and its stability in biological systems. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide, including:
1. Investigating the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases.
2. Developing more potent and selective PPARδ agonists with improved pharmacokinetic properties.
3. Investigating the mechanisms underlying the effects of this compound on metabolic function, cardiovascular function, and cancer.
4. Investigating the potential synergistic effects of this compound with other drugs or therapies in the treatment of various diseases.
5. Investigating the long-term safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases. Its selective activation of PPARδ leads to improved metabolic function, reduced risk of cardiovascular diseases and cancer, and several other biochemical and physiological effects. Future research on this compound may lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide has been extensively studied for its therapeutic potential in various diseases. In metabolic disorders, this compound has been shown to improve insulin sensitivity, increase glucose uptake, and reduce lipid accumulation in adipose tissue and liver. In cardiovascular diseases, this compound has been shown to reduce inflammation, improve endothelial function, and increase myocardial contractility. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-10-13(2)15(11-12)19-18(20)14(3)22-17-8-6-5-7-16(17)21-4/h5-11,14H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQAXSZWDSRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3961757.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961787.png)
![10-(dimethylamino)-9-methyl-7H,10H-naphtho[1,8-gh]chromen-7-one](/img/structure/B3961796.png)
![2-[benzyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B3961806.png)
![5,5-dimethyl-2-(3-pyridinylmethyl)-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3961809.png)
![N-[(4-bromophenyl)sulfonyl]norleucine](/img/structure/B3961815.png)

![2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961836.png)
![ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961837.png)
![4-[2-(1-cyclohexen-1-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3961839.png)
